Methyl biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

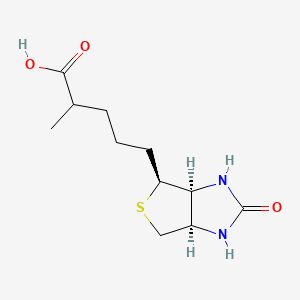

Methyl Biotin, also known as Biotin Methyl Ester (BME), is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .

Synthesis Analysis

The biotin synthetic pathway can be divided into early and late segments. The early pathway involves the generation of the pimelate moiety, a 7-carbon α,ω-dicarboxylate, which contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Methylation eliminates the charge of the free carboxyl group, and introduces a methyl group that mimics that of the canonical acetyl-thioester primer .Molecular Structure Analysis

Biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .Chemical Reactions Analysis

Biotin must be covalently attached to its cognate enzyme proteins for function. This attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Scientific Research Applications

Microbial Production

“Methyl biotin”, also known as biotin, is widely utilized in various industries, including feed, food, and pharmaceuticals . The chemical synthesis of biotin for commercial production encounters environmental and safety challenges . The field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production .

Metabolic Engineering

Strategies to enhance biotin production through both traditional chemical mutagenesis and advanced metabolic engineering are being explored . This comprehensive review not only discusses strategies for biotin enhancement but also provides in-depth insights into systematic metabolic engineering approaches aimed at boosting biotin production .

Biotin Biosynthesis

Biotin acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . The pathways involved in de novo biotin synthesis in various species of microbes and insights into its regulatory and transport systems are being studied .

Biomedical Applications

Biotin has important applications in biomedicine . It is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .

Food Additives

Biotin is widely used as a food additive . It is essential for maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .

Protein Biotinylation

Protein biotinylation is a biochemical technique that entails the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins . Biotin, a small and versatile molecule, acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and more .

Mechanism of Action

Biotin is a covalently attached enzyme cofactor required for intermediary metabolism in all three domains of life. It is an essential cofactor of biotin-dependent enzymes including carboxylases, decarboxylases, and transcarboxylases, all of which participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSLIBPXCFHDN-UYXKVSBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858021 |

Source

|

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

415725-35-8 |

Source

|

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)